3,4-Dichlorobenzenesulfonohydrazide
Overview
Description
3,4-Dichlorobenzenesulfonohydrazide is a chemical compound with the molecular formula C6H6Cl2N2O2S. It is a solid at ambient temperature and has a molecular weight of 241.1. This compound is known for its applications in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichlorobenzenesulfonohydrazide typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichlorobenzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonohydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3,4-dichlorobenzenesulfonic acid.
Reduction: Formation of 3,4-dichloroaniline.
Substitution: Formation of various substituted benzenesulfonohydrazides depending on the nucleophile used.
Scientific Research Applications
3,4-Dichlorobenzenesulfonohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dichlorobenzenesulfonohydrazide involves its interaction with specific molecular targets, leading to the inhibition of certain enzymes or modification of proteins. The sulfonohydrazide group can form covalent bonds with active sites of enzymes, thereby inhibiting their activity. This mechanism is exploited in various biochemical assays and drug development processes .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichlorobenzenesulfonyl chloride
- 3,4-Dichloroaniline
- 3,4-Dichlorobenzenesulfonic acid
Uniqueness
3,4-Dichlorobenzenesulfonohydrazide is unique due to its specific functional group, which allows it to participate in a wide range of chemical reactions. Its ability to form stable covalent bonds with enzymes makes it valuable in biochemical research and drug development .
Properties
IUPAC Name |
3,4-dichlorobenzenesulfonohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O2S/c7-5-2-1-4(3-6(5)8)13(11,12)10-9/h1-3,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLGJXZMKOGQAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NN)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371054 | |
Record name | 3,4-dichlorobenzenesulfonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6655-74-9 | |
Record name | 3,4-dichlorobenzenesulfonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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